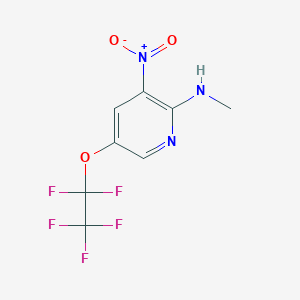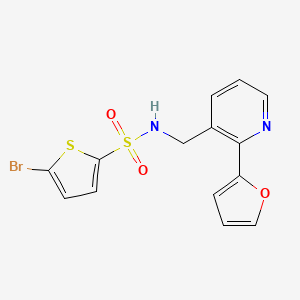
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses. It has also been found to exhibit anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities.
However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Orientations Futures
There are several future directions for the study of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide. One potential direction is the development of new antitumor and antiviral agents based on this compound. Another direction is the investigation of its potential use as a pesticide and plant growth enhancer in agriculture. In material science, this compound could be further explored for its potential use as a building block for the synthesis of new materials with unique properties.
Conclusion:
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide is a chemical compound that has gained significant attention due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Méthodes De Synthèse
The synthesis method of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide involves the reaction of 3-methylcyclopropanecarboxylic acid with hydroxylamine and subsequent treatment with acetic anhydride. This process yields a white crystalline solid, which can be further purified using recrystallization techniques.
Applications De Recherche Scientifique
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit antitumor and antiviral activities. It has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
In agriculture, N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide has been tested for its ability to enhance plant growth and improve crop yield. It has also been found to exhibit insecticidal properties, making it a potential candidate for the development of new pesticides.
In material science, this compound has been investigated for its potential use as a building block for the synthesis of new materials. It has been found to exhibit unique properties such as high thermal stability and good solubility in organic solvents.
Propriétés
IUPAC Name |
N-(4-hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-10(9(12)6-2-3-6)7-4-13-5-8(7)11/h6-8,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFDJTDBJKMXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B2877734.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2877740.png)
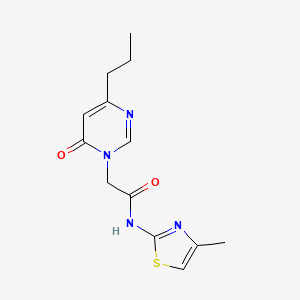
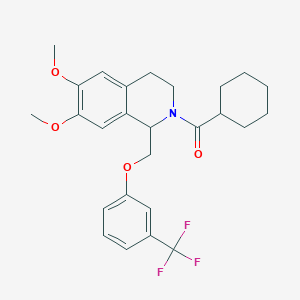
methanone](/img/structure/B2877744.png)
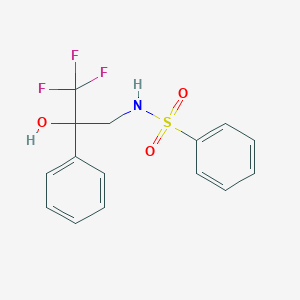
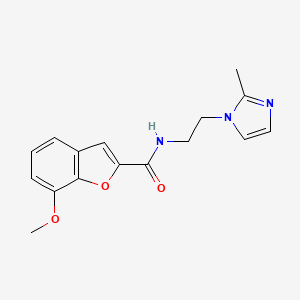
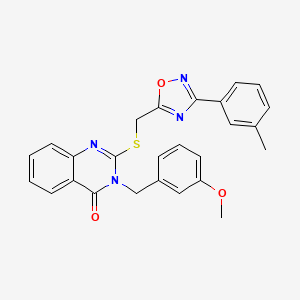
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2877749.png)
